molecular formula C10H7FN2O2 B15329937 2-Amino-8-fluoroquinoline-3-carboxylic acid

2-Amino-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B15329937
M. Wt: 206.17 g/mol
InChI Key: BLQVYPIONKGXCY-UHFFFAOYSA-N
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Description

2-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antimalarial, and anticancer properties. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the introduction of the amino and fluoro groups into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with ethyl 2-fluoroacetoacetate in the presence of a base can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multi-step processes that are optimized for yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-fluoroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amino groups or other reductions.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

2-Amino-8-fluoroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets more effectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines such as:

  • 6-Fluoroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid

Uniqueness

2-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the amino and fluoro groups, which can significantly influence its biological activity and chemical properties. The presence of the amino group at the 2-position and the fluoro group at the 8-position can enhance its interactions with biological targets and improve its pharmacokinetic profile compared to other similar compounds .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

2-amino-8-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15)

InChI Key

BLQVYPIONKGXCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)N)C(=O)O

Origin of Product

United States

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